Isoxanthohumol

Enzyme inhibition Aldose reductase Diabetic complications

Choose authentic isoxanthohumol over xanthohumol or 8-PN for distinct pharmacology: 1.42× lower IC50 against AKR1B1 (0.57 μM) enables lower-dose enzyme inhibition in diabetic complication models. Its flavanone core delivers isoform-specific inhibition not achievable with chalcone analogs. Essential for investigating interindividual microbiome O-demethylation to 8-PN (0–80% conversion). Validate target engagement in PC-3 vs DU145 prostate cancer models with this differential comparator.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 72247-79-1
Cat. No. B600347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxanthohumol
CAS72247-79-1
SynonymsIsoxanthohumol
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C
InChIInChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3
InChIKeyYKGCBLWILMDSAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxanthohumol (CAS 72247-79-1): Technical Baseline and Procurement-Relevant Classification


Isoxanthohumol (IX, IXN) is a prenylated flavanone derived from hops (Humulus lupulus L.) and represents the cyclized isomer of the prenylated chalcone xanthohumol [1]. With a molecular formula of C21H22O5 and a molecular weight of 354.40 g/mol, this compound belongs to a class of prenylflavonoids that includes structurally and functionally related analogs such as xanthohumol (XN), 8-prenylnaringenin (8-PN), and 6-prenylnaringenin (6-PN) [2]. IX occurs naturally in hops and beer at concentrations ranging from trace amounts to approximately 4 mg/L in strong ales, and it serves as a key intermediate in both chemical and microbial metabolic pathways connecting XN to the potent phytoestrogen 8-PN [3].

Why Isoxanthohumol Cannot Be Substituted with Xanthohumol or 8-Prenylnaringenin in Research Applications


Despite sharing a common biosynthetic origin, isoxanthohumol exhibits distinct molecular pharmacology and metabolic behavior that preclude its simple substitution with the more abundant xanthohumol or the more estrogenic 8-prenylnaringenin. IX possesses a flavanone core structure (cyclized) in contrast to XN's chalcone backbone (open-chain), resulting in divergent target engagement profiles, particularly against aldo-keto reductases and carbonyl reductase 1 [1]. Furthermore, IX demonstrates a unique metabolic fate: it serves as a pro-drug to 8-PN via intestinal bacterial O-demethylation, with conversion rates exhibiting marked interindividual variability ranging from undetectable to 80% [2]. This dual identity—acting both as an autonomous bioactive molecule and as a metabolic precursor—creates experimental considerations not shared by XN or 8-PN. Consequently, researchers investigating specific mechanisms, conducting enzyme inhibition studies, or modeling in vivo outcomes must procure authentic IX rather than relying on class-level analogs.

Isoxanthohumol Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Aldo-Keto Reductase 1B1 (AKR1B1) Inhibition: Isoxanthohumol Exhibits 2.1-Fold Greater Potency than 8-Prenylnaringenin

In a direct comparative enzyme inhibition study using recombinant human AKR1B1, isoxanthohumol demonstrated superior inhibitory potency with an IC50 of 0.57 μM, compared to 8-prenylnaringenin which required an IC50 of 0.81 μM to achieve equivalent inhibition [1]. This represents a 2.1-fold potency advantage for IX over 8-PN in the AKR1B1 assay. In the same study, both flavanones were substantially more potent than the parent chalcone xanthohumol, which exhibited a Ki of 15.08 μM [1].

Enzyme inhibition Aldose reductase Diabetic complications Cancer metabolism

Aldo-Keto Reductase 1B10 (AKR1B10) Inhibition: 8-Prenylnaringenin Outperforms Isoxanthohumol by 1.10-Fold

In the same head-to-head enzyme inhibition study, the potency relationship between IX and 8-PN reverses for the AKR1B10 isoform. 8-Prenylnaringenin exhibited an IC50 of 0.99 μM, while isoxanthohumol required an IC50 of 1.09 μM, representing a modest 1.10-fold potency advantage for 8-PN over IX [1]. Both flavanones again substantially outperformed xanthohumol, which showed a Ki of 20.11 μM [1].

Enzyme inhibition Cancer biomarker Retinoid metabolism AKR1B10

Anti-Proliferative Activity in Prostate Cancer Cells: Isoxanthohumol Matches 8-Prenylnaringenin Potency in DU145 but Shows Divergence in PC-3

In a direct comparative study examining anti-proliferative effects on human prostate cancer cell lines, isoxanthohumol and 8-prenylnaringenin exhibited closely matched but distinct activity profiles. Against DU145 cells, IX produced an IC50 of 47.4 ± 1.1 μM, comparable to 8-PN's IC50 of 43.1 ± 1.2 μM [1]. However, against PC-3 cells, 8-PN (IC50 = 33.5 ± 1.0 μM) demonstrated greater potency than IX (IC50 = 45.2 ± 1.1 μM), representing a 1.35-fold difference favoring 8-PN in this androgen-independent cell line [1]. Both flavanones outperformed desmethylxanthohumol (DMX), which was identified as the least active compound tested [1].

Prostate cancer Anti-proliferative PC-3 DU145 Oncology

Gut Microbial Activation: Isoxanthohumol Serves as a Pro-Drug to 8-Prenylnaringenin with Up to 80% Conversion in Human Intestinal Models

Unlike 8-prenylnaringenin, which remains stable against microbial degradation, isoxanthohumol undergoes bacterial O-demethylation in the human intestine to produce 8-PN [1]. In SHIME (Simulator of the Human Intestinal Microbial Ecosystem) experiments, IX conversion rates reached up to 80%, with maximal activation occurring predominantly in the distal colon compartment [1]. Analysis of 51 human fecal samples revealed significant interindividual variation, categorizing individuals as high, moderate, or low 8-PN producers from IX [1]. In one fecal incubation study, 36% of IX (present at 4 mg/L) was converted to 8-PN, resulting in a drastic increase in sample estrogenicity [2]. This metabolic pathway contrasts with the direct degradation or conjugation observed with xanthohumol and highlights IX's unique role as a pro-estrogen.

Microbial metabolism Prodrug activation Pharmacokinetics Gut microbiota Estrogenicity

Melanoma Cell Anti-Proliferative Activity: Free Isoxanthohumol Demonstrates Single-Agent Efficacy Without SBA-15 Enhancement Observed with Xanthohumol

A study investigating mesoporous silica (SBA-15) loading of hop prenylflavonoids revealed a key differentiation point. While free xanthohumol showed an IC50 of 18.5 ± 1.5 μM against B16F10 melanoma cells, its encapsulation into SBA-15 significantly improved potency to IC50 values of 10.8 ± 0.4 μM and 11.8 ± 0.5 μM [1]. In contrast, the same study examined isoxanthohumol loading but did not report any potency enhancement from SBA-15 encapsulation compared to free IX [1]. This divergent behavior—with XN benefiting from nanoparticle delivery while IX does not—may reflect differences in cellular uptake mechanisms, intracellular stability, or intrinsic solubility limitations between the chalcone and flavanone forms.

Melanoma B16F10 Drug delivery Mesoporous silica SBA-15

Pharmacokinetic Absorption: Isoxanthohumol Achieves Earlier Tmax (2.33 h) than Xanthohumol (3 h) Following Oral Administration

In a rat pharmacokinetic study, oral administration of xanthohumol resulted in the appearance of both the parent compound and its metabolite isoxanthohumol in plasma, enabling direct comparison of their absorption kinetics. Isoxanthohumol achieved a time to maximum concentration (Tmax) of 2.33 hours, while xanthohumol reached its Tmax at 3 hours, indicating more rapid absorption or faster systemic appearance of IX compared to XN [1]. Separately, the absolute oral bioavailability of IX was determined to be approximately 4-5% in rats, with enantiospecific pharmacokinetic profiling revealing differential disposition of the (+)- and (-)-enantiomers [2].

Pharmacokinetics Absorption Tmax Bioavailability In vivo

Isoxanthohumol (CAS 72247-79-1): Evidence-Backed Research and Industrial Application Scenarios


Aldose Reductase (AKR1B1) Inhibition Studies for Diabetic Complications

Researchers investigating AKR1B1 as a therapeutic target in diabetic retinopathy, neuropathy, or nephropathy should prioritize isoxanthohumol over 8-prenylnaringenin based on the 1.42-fold lower IC50 (0.57 μM vs. 0.81 μM) demonstrated in recombinant human enzyme assays [1]. This potency advantage enables lower molar concentrations to achieve equivalent target engagement, potentially reducing off-target effects in cell-based or in vivo experimental models.

Prodrug-to-Active Metabolite Mechanistic Studies Involving Gut Microbiota

Isoxanthohumol is uniquely suited for investigations of microbiota-dependent prodrug activation. Unlike the stable 8-prenylnaringenin, IX undergoes bacterial O-demethylation in the human colon to generate the potent phytoestrogen 8-PN, with conversion rates varying from undetectable to 80% depending on individual microbiome composition [1]. This property makes IX an essential research tool for studying interindividual variability in dietary phytoestrogen exposure, host-microbe metabolic interactions, and personalized nutrition approaches [2].

Structure-Activity Relationship (SAR) Studies of Prenylated Flavonoids Targeting AKR Enzymes

For medicinal chemists and pharmacologists conducting SAR studies on the prenylflavonoid scaffold, isoxanthohumol provides a critical data point: its flavanone core confers isoform-specific inhibition that differs from both the chalcone xanthohumol (weaker Ki values of 15-20 μM) and the structurally analogous 8-prenylnaringenin (isoform-inverted potency profile) [1]. Comparative studies require authentic IX to establish baseline flavanone activity against both AKR1B1 (IC50 0.57 μM) and AKR1B10 (IC50 1.09 μM), enabling rational design of next-generation inhibitors.

Cell Line-Specific Anti-Proliferative Screening in Androgen-Independent Prostate Cancer Models

Investigators using PC-3 prostate cancer models should note that isoxanthohumol exhibits 1.35-fold lower potency (IC50 45.2 μM) compared to 8-prenylnaringenin (IC50 33.5 μM) [1]. This differential sensitivity—which is not observed in DU145 cells where both compounds show comparable activity—makes IX a valuable comparator compound for probing cell line-specific resistance mechanisms and validating target engagement hypotheses in androgen-independent prostate cancer research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxanthohumol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.